beta-Histine-d3
CAS No.: 244094-70-0
Cat. No.: VC0020296
Molecular Formula: C8H12N2
Molecular Weight: 139.216
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 244094-70-0 |
---|---|
Molecular Formula | C8H12N2 |
Molecular Weight | 139.216 |
IUPAC Name | 2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine |
Standard InChI | InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3/i1D3 |
Standard InChI Key | UUQMNUMQCIQDMZ-FIBGUPNXSA-N |
SMILES | CNCCC1=CC=CC=N1 |
Introduction
Chemical Identity and Basic Properties
Betahistine-d3 dihydrochloride is a research-grade compound identified by CAS Registry Number 244094-72-2 . This specialized molecular variant contains three deuterium atoms in place of hydrogen atoms in the standard betahistine structure. The compound requires specific storage conditions, necessitating freezing temperatures, and is typically transported on dry ice to maintain stability .
Physical Properties and Specifications
Understanding Deuteration in Pharmaceutical Research
Significance of Deuterated Compounds
Deuterated compounds like betahistine-d3 play crucial roles in pharmaceutical research, particularly in analytical chemistry and drug development. The substitution of hydrogen atoms with deuterium (²H) creates molecules with nearly identical chemical properties but different masses and potentially altered metabolic stability. This makes them invaluable as internal standards in quantitative analysis and as tools for metabolism studies.
Comparison with Other Deuterated Research Compounds
The use of deuterated analogs extends beyond betahistine. For example, in Alzheimer's disease research, all-d-enantiomeric peptides like D3 have shown promise for disassembling and destroying cytotoxic amyloid-β aggregates . While this research involves a different type of deuteration application, it demonstrates the broader utility of deuterated compounds in medical research.
Betahistine: The Parent Compound
Understanding betahistine-d3 necessitates knowledge of its parent compound, betahistine, which has established clinical applications.
Pharmacological Profile
Betahistine exerts therapeutic effects through multiple mechanisms:
-
Histaminergic-like vasodilation of cerebral microcirculation and inner ear
-
Functions as a weak H₁ receptor agonist
-
Acts as an H₃ receptor antagonist
-
Enhances vestibular compensation processes
-
Reduces spontaneous activity of peripheral vestibular receptors
Clinical Applications and Efficacy
Betahistine has demonstrated significant efficacy in treating vertiginous syndromes, particularly those related to cupulo-canalolithiasis and vertebro-basilar arterial insufficiency. Meta-analysis data confirms its therapeutic value compared to placebo:
Efficacy Parameter | Value (95% Confidence Interval) |
---|---|
Odds Ratio | 3.52 (2.40-5.18) |
Relative Risk | 1.78 (1.48-2.13) |
Optimal Dosage | 32-36 mg daily |
Optimal Treatment Duration | 3-8 weeks |
These findings, derived from seven double-blind, placebo-controlled randomized studies, validate betahistine's clinical utility .
Synthesis Methods
Recent advances in synthetic chemistry have yielded efficient production methods for betahistine. A continuous flow process has been developed that achieves a 90% isolated yield . This process demonstrates:
Parameter | Optimal Value |
---|---|
Conversion Rate | 98% |
Selectivity | 94% |
Methylamine Hydrochloride Ratio | 1.7 equivalents |
Optimal Residence Time | 2.1 minutes |
This synthetic methodology represents an important advance in the production of both betahistine and potentially its deuterated analogs.
Applications of Betahistine-d3 in Research
Analytical Applications
Betahistine-d3 serves primarily as an analytical standard for quantitative determination of betahistine in various matrices. Its nearly identical chemical behavior but distinct mass makes it an ideal internal standard for chromatographic and mass spectrometric analyses, enabling accurate quantification even in complex biological samples.
Pharmacokinetic Studies
The deuterated analog enables sophisticated pharmacokinetic studies by allowing researchers to differentiate between administered betahistine and endogenous compounds or metabolites. This capability is crucial for understanding drug absorption, distribution, metabolism, and excretion profiles.
Metabolic Investigations
By tracking the deuterated positions through metabolic pathways, researchers can use betahistine-d3 to elucidate the specific metabolic routes of betahistine in biological systems, potentially leading to improved drug design and dosing strategies.
Comparison with Other Research Compounds
Domain-based Proteins
In contrast to small molecule deuterated compounds like betahistine-d3, research on domain-structured proteins such as TGM6 represents another approach to therapeutic development. Studies have shown that TGM6's domain structure (including domains D1, D2, and D3) can mimic TGF-β binding to TβRII, functioning as a potent TGF-β and TGM1 antagonist . While fundamentally different from betahistine-d3, this research highlights the diverse approaches in modern pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume